TNF-alpha Inhibitor

Beschreibung

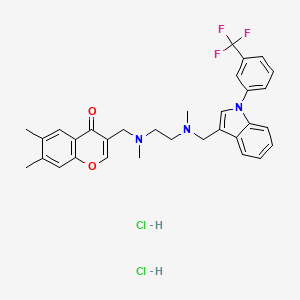

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1049741-03-8; 869998-49-2 |

|---|---|

Molekularformel |

C32H34Cl2F3N3O2 |

Molekulargewicht |

620.54 |

IUPAC-Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride |

InChI |

InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H |

InChI-Schlüssel |

GOZMBJCYMQQACI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TNF-alpha Inhibitors in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, and ankylosing spondylitis.[1] It is primarily produced by activated macrophages and T-cells and exists in two forms: a 26 kDa transmembrane precursor (tmTNF-α) and a 17 kDa soluble form (sTNF-α), which is cleaved from the membrane by the TNF-α converting enzyme (TACE).[2] Elevated levels of TNF-α in inflamed tissues, such as the synovial fluid of RA patients, drive inflammation, tissue destruction, and pain.[3][4] The development of TNF-α inhibitors has revolutionized the treatment of these conditions, underscoring the cytokine's pivotal role in autoimmunity.[1][4] This guide provides a detailed overview of TNF-α signaling, the mechanisms of action of TNF-α inhibitors, quantitative data on their characteristics, and key experimental protocols for their evaluation.

TNF-alpha Signaling Pathways

TNF-α exerts its diverse biological effects by binding to two distinct cell surface receptors: TNF Receptor 1 (TNFR1, p55) and TNF Receptor 2 (TNFR2, p75).[5][6] These receptors initiate different and sometimes opposing signaling cascades.

TNFR1 Signaling

TNFR1 is ubiquitously expressed on most cell types and can be activated by both sTNF-α and tmTNF-α.[5][6][7] Its intracellular portion contains a "death domain" (DD) that is crucial for its signaling functions. Upon TNF-α binding, TNFR1 trimerizes and recruits the adaptor protein TNFR-associated death domain (TRADD).[2][5] This forms the foundation for two major divergent pathways:

-

Pro-inflammatory and Survival Signaling (Complex I): TRADD recruits a complex of proteins including Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF Receptor-Associated Factor 2 (TRAF2). TRAF2, in turn, recruits cellular inhibitor of apoptosis proteins (cIAP1/2). This complex (Complex I) activates downstream kinase cascades, including the NF-κB (Nuclear Factor-kappa B) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of pro-inflammatory cytokines, chemokines, and cell survival genes.[8][9][10]

-

Apoptotic Signaling (Complex II): Under conditions where cIAP1/2 are depleted, the signaling complex can shift. TRADD can instead recruit Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[2][8] The proximity of pro-caspase-8 molecules leads to their auto-activation, initiating a caspase cascade that culminates in apoptosis, or programmed cell death.[2][10]

Caption: TNFR1 signaling can lead to either gene transcription or apoptosis.

TNFR2 Signaling

TNFR2 expression is more restricted, found mainly on immune cells (like myeloid cells and regulatory T-cells), endothelial cells, and certain neuronal cells.[5][7][11] It is preferentially activated by tmTNF-α. TNFR2 lacks a death domain and primarily mediates pro-survival and pro-inflammatory signals. Upon activation, TNFR2 directly recruits TRAF1 and TRAF2, which then associate with cIAP1/2.[9][11] This complex activates both the canonical and non-canonical NF-κB pathways, promoting cell survival and proliferation.[11] Interestingly, TNFR2 signaling can also indirectly promote cell death by depleting the cytoplasmic pool of TRAF2 and cIAPs, making them less available to the TNFR1 complex and thus sensitizing the cell to TNFR1-mediated apoptosis.[7][11]

Caption: TNFR2 signaling primarily promotes cell survival and proliferation.

Mechanism of Action of TNF-alpha Inhibitors

TNF-α inhibitors are biologic drugs designed to neutralize the activity of TNF-α. They can be broadly categorized into two main classes: monoclonal antibodies and a soluble receptor fusion protein.[1]

Neutralization of TNF-α

The primary mechanism for all TNF-α inhibitors is the direct binding to and neutralization of both soluble and transmembrane TNF-α.[3] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby blocking the downstream inflammatory signaling cascades.[3]

-

Monoclonal Antibodies (mAbs): Infliximab (chimeric), Adalimumab (human), and Golimumab (human) are IgG1 monoclonal antibodies that bind to TNF-α with high affinity.[4][12] Certolizumab pegol is a humanized Fab' fragment linked to polyethylene (B3416737) glycol, which increases its half-life.[13]

-

Soluble Receptor Fusion Protein: Etanercept is a dimeric fusion protein consisting of two extracellular domains of the human TNFR2 fused to the Fc portion of human IgG1.[4] It functions as a "decoy receptor," binding to TNF-α and preventing its interaction with cell surface receptors.

Effector Functions and Reverse Signaling

Beyond simple neutralization, TNF-α inhibitors that possess an Fc region (all except Certolizumab) can elicit additional mechanisms of action, particularly when they bind to tmTNF-α expressed on the surface of immune cells.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the inhibitor can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[14] This engagement triggers the NK cell to release cytotoxic granules, leading to the lysis of the tmTNF-α-expressing target cell.[14]

-

Complement-Dependent Cytotoxicity (CDC): The Fc region can also activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.[14][15] Infliximab and Adalimumab are potent inducers of ADCC and CDC.[14][15]

-

Reverse Signaling: When an inhibitor binds to tmTNF-α, it can act as a ligand and transduce a signal back into the TNF-α-expressing cell.[13][16][17] This "reverse signaling" can lead to various outcomes, including the induction of apoptosis in activated T-cells and macrophages or the production of anti-inflammatory cytokines like TGF-β, contributing to the therapeutic effect.[13][18]

References

- 1. TNF inhibitor - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. opalbiopharma.com [opalbiopharma.com]

- 4. TNF inhibitor therapy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. cusabio.com [cusabio.com]

- 7. Frontiers | TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. hh.um.es [hh.um.es]

- 11. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Transmembrane TNF-alpha reverse signaling leading to TGF-beta production is selectively activated by TNF targeting molecules: Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ovid.com [ovid.com]

- 18. Transmembrane TNF-α Reverse Signaling Inhibits Lipopolysaccharide-Induced Proinflammatory Cytokine Formation in Macrophages by Inducing TGF-β: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in TNF-alpha Inhibition: A Technical Guide to Novel Therapeutic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-alpha), a pleiotropic pro-inflammatory cytokine, remains a pivotal target in the treatment of a myriad of autoimmune and inflammatory diseases. While the advent of biologic TNF-alpha inhibitors has revolutionized patient care, challenges such as immunogenicity, high cost, and systemic side effects persist. This has spurred the development of a new generation of inhibitors, including orally bioavailable small molecules and highly targeted biologics with novel mechanisms of action. This in-depth technical guide explores the discovery and development of these innovative TNF-alpha inhibitors, providing a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental methodologies underpinning their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this rapidly evolving field.

Introduction: The Rationale for Novel TNF-alpha Inhibitors

The therapeutic blockade of TNF-alpha has been a cornerstone in the management of chronic inflammatory conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease for over two decades.[1] The first wave of TNF-alpha inhibitors, predominantly monoclonal antibodies and soluble receptor fusion proteins, demonstrated remarkable efficacy.[2] However, their protein-based nature necessitates parenteral administration and can lead to the formation of anti-drug antibodies, diminishing their long-term effectiveness.[1]

The quest for improved therapies has driven research towards two primary frontiers: the development of orally available small-molecule inhibitors and the engineering of next-generation biologics with enhanced properties. Small molecules offer the promise of improved patient convenience, lower manufacturing costs, and potentially reduced immunogenicity.[3] Concurrently, advanced protein engineering techniques are yielding novel biologics with unique mechanisms of action, such as selective receptor targeting and enhanced neutralizing potency.[4][5] This guide delves into the specifics of these cutting-edge approaches, providing the technical details essential for researchers and drug developers in the field.

The TNF-alpha Signaling Cascade: A Complex Network of Pathways

TNF-alpha exerts its diverse biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[6] The signaling cascades initiated by these receptors are complex and can lead to divergent cellular outcomes, including inflammation, apoptosis, and cell survival. A thorough understanding of these pathways is critical for the rational design of novel inhibitors.

-

TNFR1 Signaling: Expressed ubiquitously on most cell types, TNFR1 is the primary mediator of TNF-alpha's pro-inflammatory and apoptotic effects.[7] Ligand binding induces a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I.[7] This complex activates the NF-κB and MAPK signaling pathways, resulting in the transcription of pro-inflammatory genes.[7] Under certain conditions, a secondary cytoplasmic complex, Complex II, can form, which includes FADD and caspase-8, leading to the initiation of the apoptotic cascade.[7]

-

TNFR2 Signaling: Primarily expressed on immune and endothelial cells, TNFR2 signaling is generally associated with cell survival, proliferation, and tissue regeneration.[6] Upon binding TNF-alpha, TNFR2 recruits TRAF2, leading to the activation of the NF-κB and AKT pathways.[8]

Visualization of TNF-alpha Signaling Pathways

References

- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Past, Present and (Foreseeable) Future of Biological Anti-TNF Alpha Therapy [mdpi.com]

- 3. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel, Anti-hTNF-α Variable New Antigen Receptor Formats with Enhanced Neutralizing Potency and Multifunctionality, Generated for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural optimization of a TNFR1-selective antagonistic TNFα mutant to create new-modality TNF-regulating biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF Pharmaceuticals Delivers Platform Presentation of Oral TNF-Alpha Inhibitor Isomyosamine at British Geriatrics Society’s Spring Meeting 2025 - TNF Pharmaceuticals [tnfpharma.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Small Molecule TNF-α Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic TNF-α inhibitors have revolutionized treatment paradigms, their limitations, including immunogenicity and parenteral administration, have spurred the development of orally bioavailable small molecule inhibitors. This technical guide provides an in-depth overview of the preclinical research landscape for these next-generation therapeutics. It details the core signaling pathways, comprehensive experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative data for key small molecule inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and preclinical assessment of novel small molecule TNF-α inhibitors.

The TNF-α Signaling Pathway

TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] TNFR1 is ubiquitously expressed and mediates the majority of TNF-α's pro-inflammatory and apoptotic activities, while TNFR2 expression is more restricted, primarily to immune cells, and its signaling is implicated in immune modulation and tissue homeostasis.

Upon binding of trimeric TNF-α, TNFR1 recruits a series of adaptor proteins, initiating downstream signaling cascades. The formation of Complex I, involving TRADD, TRAF2, and RIPK1, leads to the activation of the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes. Alternatively, under conditions where Complex I formation is inhibited, a secondary complex, Complex II, can form, leading to caspase activation and apoptosis.

Figure 1: Simplified TNF-α Signaling Pathway.

Preclinical Evaluation Workflow

The preclinical assessment of small molecule TNF-α inhibitors follows a structured workflow designed to characterize their potency, selectivity, mechanism of action, and in vivo efficacy. This process typically begins with high-throughput screening to identify initial hits, followed by a series of in vitro and in vivo assays to select promising lead candidates for further development.

Figure 2: General Preclinical Workflow for Small Molecule TNF-α Inhibitors.

Key In Vitro Experimental Protocols

A variety of in vitro assays are employed to characterize the activity of small molecule TNF-α inhibitors. These assays are crucial for determining potency, understanding the mechanism of action, and guiding structure-activity relationship (SAR) studies.

L929 Cell Cytotoxicity Assay

This assay is a widely used method to assess the ability of a compound to inhibit TNF-α-induced cell death.[2][3] The murine L929 fibroblast cell line is highly sensitive to the cytotoxic effects of TNF-α, particularly in the presence of a transcription inhibitor like actinomycin (B1170597) D.

Detailed Protocol:

-

Cell Culture: Maintain L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[2]

-

Compound Preparation: Prepare serial dilutions of the test compound in assay medium.

-

Treatment: Pre-incubate the test compound with a fixed concentration of recombinant human TNF-α (e.g., 10 ng/mL) for 30 minutes at 37°C.[2]

-

Cell Treatment: Add the compound/TNF-α mixture to the cells, along with actinomycin D (e.g., 1 µg/mL).[2]

-

Incubation: Incubate the plate for 18-24 hours at 37°C.[2]

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[3][4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the inhibitor.

TNF-α Release Assay (LPS-induced)

This assay measures the ability of a compound to inhibit the production and release of TNF-α from immune cells, typically monocytes or macrophages, upon stimulation with lipopolysaccharide (LPS).

Detailed Protocol:

-

Cell Source: Use a suitable cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) or primary human peripheral blood mononuclear cells (PBMCs).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density. For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 10 ng/mL) to induce TNF-α production and incubate for 4-24 hours.[5][6]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of TNF-α inhibition against the compound concentration.

TNF-α Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TNF-α-responsive promoter, such as the NF-κB response element.[7][8]

Detailed Protocol:

-

Cell Line: Use a commercially available or in-house developed reporter cell line (e.g., HEK293 or K562 cells stably transfected with an NF-κB-luciferase construct).[4][7]

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate.[7]

-

Compound and Stimulant Preparation: Prepare serial dilutions of the test compound and a fixed concentration of TNF-α (e.g., 2.0 ng/mL).[7]

-

Treatment: Add the test compound and TNF-α to the cells and incubate for a defined period (typically 2-6 hours).[4][7]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α-induced reporter gene expression and determine the IC50 value.

Key In Vivo Experimental Protocol

Animal models of inflammatory diseases are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of small molecule TNF-α inhibitors. The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized model of rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model mimics many of the pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.

Detailed Protocol:

-

Animal Strain: Use a susceptible mouse strain, such as DBA/1.[2][9]

-

Immunization: Emulsify type II collagen (from bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail on day 0.[4]

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[9]

-

Disease Onset and Scoring: Arthritis typically develops between days 25 and 35.[2][9] Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema and swelling).

-

Compound Administration: Begin treatment with the test compound at the onset of disease or prophylactically. The route of administration (e.g., oral gavage) and dosing regimen will depend on the compound's properties.

-

Efficacy Evaluation: Monitor clinical scores, paw thickness, and body weight throughout the study. At the end of the study, collect tissues (e.g., paws, serum) for histological analysis and biomarker measurements (e.g., cytokine levels).

-

Data Analysis: Compare the clinical scores and other endpoints between the treated and vehicle control groups to determine the efficacy of the inhibitor.

Quantitative Data for Selected Small Molecule TNF-α Inhibitors

The following tables summarize publicly available preclinical data for several small molecule TNF-α inhibitors. It is important to note that assay conditions can vary between studies, leading to differences in reported values.

Table 1: In Vitro Potency of Small Molecule TNF-α Inhibitors

| Compound | Assay Type | Cell Line/System | IC50/EC50 | Reference |

| SAR441566 | CD11b expression | Human whole blood | 35 nM | [10] |

| Benpyrine | L929 Cytotoxicity | L929 | 8.73 µM | [11] |

| C87 | L929 Cytotoxicity | L929 | 8.73 µM | |

| UCB-4433 | Fluorescence Polarization | - | 28 nM | [3] |

| UCB-2614 | Fluorescence Polarization | - | 9 nM | [3] |

| UCB-2081 | Fluorescence Polarization | - | 11 nM | [3] |

| Compound 2 | TNF-α Inhibition | - | 6.5 µM | |

| p-Coumaric acid | TNF-α Release | Human Mononuclear Cells | 21.5 µM | |

| trans-4-methoxycinnamic acid | TNF-α Release | Human Mononuclear Cells | 30.8 µM |

Table 2: In Vivo Efficacy of Small Molecule TNF-α Inhibitors

| Compound | Animal Model | Species | Dose and Route | Efficacy Outcome | Reference |

| SAR441566 | Collagen-Induced Arthritis | Mouse | Not specified | Similar efficacy to biologic TNF-α inhibition | |

| Benpyrine | Collagen-Induced Arthritis | Mouse | 25-50 mg/kg, oral | Significant alleviation of symptoms | [1] |

| Benpyrine | Endotoxemia | Mouse | Not specified | Attenuated TNF-α-induced inflammation | |

| UCB-2081 | Collagen Antibody-Induced Arthritis | Mouse | Not specified | Efficacy similar to etanercept | [3] |

Table 3: Binding Affinity of Small Molecule TNF-α Inhibitors

| Compound | Assay Type | Target | KD | Reference |

| SAR441566 | Surface Plasmon Resonance | Human TNF-α | 15.1 nM | [10] |

| Benpyrine | Not specified | TNF-α | 82.1 µM | [1] |

Conclusion

The preclinical development of small molecule TNF-α inhibitors represents a promising frontier in the treatment of inflammatory and autoimmune diseases. A systematic and rigorous preclinical evaluation, employing a combination of the in vitro and in vivo assays detailed in this guide, is essential for identifying and advancing novel candidates with the potential for oral bioavailability and improved therapeutic profiles. The continued exploration of diverse chemical scaffolds and mechanisms of action will undoubtedly lead to the discovery of the next generation of TNF-α-targeted therapies.

References

- 1. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. eaglebio.com [eaglebio.com]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. abeomics.com [abeomics.com]

- 9. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibition of TNF-alpha [www-ssrl.slac.stanford.edu]

- 11. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Rheumatoid Arthritis: A Technical Guide to the Expanding Therapeutic Landscape of TNF-alpha Inhibitors

For Immediate Release

This technical guide provides a comprehensive overview of the expanding applications of Tumor Necrosis Factor-alpha (TNF-α) inhibitors beyond their traditional use in rheumatoid arthritis. Addressed to researchers, scientists, and drug development professionals, this document delves into the core mechanisms, clinical efficacy, and experimental evaluation of these powerful biologics in a variety of inflammatory conditions.

Executive Summary

TNF-α, a pleiotropic cytokine, is a central mediator of inflammation and immunity.[1] While its role in rheumatoid arthritis is well-established, dysregulated TNF-α production is a key pathogenic driver in a multitude of other autoimmune and inflammatory disorders.[1][2] Consequently, TNF-α inhibitors have emerged as transformative therapies for a growing list of debilitating conditions. This guide summarizes the approved and investigational uses of these agents, presents key clinical trial data, details relevant experimental protocols for their evaluation, and visualizes the complex signaling pathways they modulate.

Approved and Investigational Indications for TNF-alpha Inhibitors

TNF-α inhibitors are a class of biologic drugs that effectively neutralize the pro-inflammatory effects of TNF-α.[2] This class includes monoclonal antibodies such as infliximab (B1170848), adalimumab, and golimumab, a pegylated Fab' fragment (certolizumab pegol), and a soluble TNF receptor fusion protein (etanercept).[3] While initially revolutionary in the management of rheumatoid arthritis, their therapeutic reach has expanded significantly.

Approved indications beyond rheumatoid arthritis now include a range of inflammatory conditions affecting the joints, skin, and gastrointestinal tract.[4][5][6] These include:

-

Psoriatic Arthritis (PsA): An inflammatory arthritis affecting some individuals with psoriasis.[7]

-

Ankylosing Spondylitis (AS): A type of arthritis that primarily affects the spine.[4][6]

-

Plaque Psoriasis: A chronic autoimmune skin disease characterized by thick, red, scaly patches.[4][6]

-

Crohn's Disease (CD): A type of inflammatory bowel disease (IBD) that can affect any part of the gastrointestinal tract.[4][6]

-

Ulcerative Colitis (UC): Another form of IBD that causes inflammation and ulcers in the lining of the large intestine.[4][6]

-

Juvenile Idiopathic Arthritis (JIA): The most common type of arthritis in children.[4]

-

Hidradenitis Suppurativa (HS): A chronic inflammatory skin condition that causes painful lumps under the skin.[4]

-

Uveitis: Inflammation of the uvea, the middle layer of the eye.[4]

Furthermore, the therapeutic potential of TNF-α inhibitors is being explored in a variety of off-label indications, including Behçet's disease, sarcoidosis, and pyoderma gangrenosum, with varying degrees of supporting clinical evidence.[4][8]

Clinical Efficacy Data for Non-RA Indications

The efficacy of TNF-α inhibitors in these expanded indications is supported by a wealth of data from randomized controlled clinical trials. The following tables summarize key quantitative outcomes for prominent non-RA indications.

Table 1: Clinical Efficacy of Adalimumab in Plaque Psoriasis

| Trial | Number of Patients | Treatment Arm | Primary Endpoint | Efficacy Outcome | Reference |

| Phase 3 North American Trial | 1,212 | Adalimumab 40 mg every other week | PASI 75 at Week 16 | 71% of patients achieved PASI 75 | [9] |

| Placebo | 6.5% of patients achieved PASI 75 | [9] | |||

| Pooled Analysis (3 trials) | Not Specified | Adalimumab | PASI 75 at Week 16 | 72.1% of patients achieved PASI 75 | [10] |

| Placebo | 8.0% of patients achieved PASI 75 | [10] | |||

| CHAMPION | Not Specified | Adalimumab | PASI 75 | 79.6% of patients achieved PASI 75 | [10] |

| Methotrexate | 35.5% of patients achieved PASI 75 | [10] | |||

| Placebo | 18.9% of patients achieved PASI 75 | [10] |

Table 2: Clinical Efficacy of Etanercept in Psoriatic Arthritis

| Trial | Number of Patients | Treatment Arm | Primary Endpoint | Efficacy Outcome | Reference |

| Mease et al. (2000) | 60 | Etanercept 25 mg twice weekly | PsARC at 12 weeks | 87% of patients met PsARC | [2] |

| Placebo | 23% of patients met PsARC | [2] | |||

| Phase 3 Trial | 205 | Etanercept 25 mg twice weekly | ACR20 at 12 weeks | 59% of patients met ACR20 criteria | [11] |

| Placebo | 15% of patients met ACR20 criteria | [11] |

Table 3: Clinical Efficacy of Infliximab in Crohn's Disease

| Trial | Number of Patients | Treatment Arm | Primary Endpoint | Efficacy Outcome | Reference |

| Multicenter Clinical Trial | 25 | Infliximab | Clinical Response | 92% overall response rate after first infusion | [4] |

| Post-hoc Analysis | 420 (biologic-naïve) | Infliximab | Clinical Remission at Week 6 | 44.9% of patients achieved clinical remission | [6] |

| Ustekinumab | 37.9% of patients achieved clinical remission | [6] | |||

| University of Chicago Cohort | 129 | Infliximab | Clinical Response at 3 weeks (Luminal CD) | 65% clinical response | [12] |

| Clinical Remission at 3 weeks (Luminal CD) | 31% clinical remission | [12] | |||

| Clinical Response at 3 weeks (Fistulizing CD) | 78% clinical response | [12] | |||

| Clinical Remission at 3 weeks (Fistulizing CD) | 24% clinical remission | [12] |

Table 4: Clinical Efficacy of Certolizumab Pegol in Axial Spondyloarthritis

| Trial | Number of Patients | Treatment Arm | Primary Endpoint | Efficacy Outcome | Reference |

| RAPID-axSpA (Week 96) | 218 | Certolizumab Pegol | ASAS20 Response | 62.8% of patients achieved ASAS20 | [13] |

| C-AXSPAND (Week 52) | 317 | Certolizumab Pegol | ASDAS Improvement (≥2.0 points) | 47.2% of patients achieved endpoint | [14] |

| Placebo | 7.0% of patients achieved endpoint | [14] |

Table 5: Clinical Efficacy of Golimumab in Ulcerative Colitis

| Trial | Number of Patients | Treatment Arm | Primary Endpoint | Efficacy Outcome | Reference |

| Phase 2/3 IV Induction | 290 | Golimumab 2 mg/kg IV | Clinical Response at Week 6 | 44.0% of patients achieved clinical response | [15] |

| Golimumab 4 mg/kg IV | 41.6% of patients achieved clinical response | [15] | |||

| Placebo | 30.1% of patients achieved clinical response | [15] | |||

| PURSUIT (SC Induction) | Not Specified | Golimumab 200/100 mg SC | Clinical Response at Week 6 | 51.0% of patients achieved clinical response | [16] |

| Golimumab 400/200 mg SC | 54.9% of patients achieved clinical response | [16] | |||

| Placebo | 30.3% of patients achieved clinical response | [16] | |||

| Postmarketing Surveillance (Korea) | 130 | Golimumab | Clinical Response at Week 22 | 67.9% of patients achieved clinical response | [17] |

| Clinical Remission at Week 22 | 48.6% of patients achieved clinical remission | [17] |

Table 6: Clinical Efficacy of TNF-alpha Inhibitors in Off-Label Indications

| Indication | TNF-α Inhibitor | Efficacy Outcome | Reference |

| Hidradenitis Suppurativa | Infliximab | 82% moderate to good response | [18] |

| Adalimumab | 76% moderate to good response | [18] | |

| Etanercept | 68% moderate to good response | [18] | |

| Non-infectious Uveitis | Adalimumab | FDA-approved; evidence suggests lower central macular thickness and higher final best-corrected visual acuity compared to infliximab. | [19][20] |

Core Signaling Pathways of TNF-alpha

TNF-α exerts its diverse biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] The downstream signaling cascades initiated by these receptors are complex and context-dependent, ultimately regulating cellular processes such as inflammation, apoptosis, and survival.

TNFR1 Signaling

TNFR1 is ubiquitously expressed and can be activated by both soluble and transmembrane forms of TNF-α.[1] Its intracellular domain contains a "death domain" that, upon ligand binding, recruits a series of adaptor proteins to form Complex I. This complex activates the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes and cell survival signals.[9] Alternatively, under certain conditions, a secondary cytoplasmic complex (Complex II) can form, which activates caspase-8 and initiates the apoptotic cascade.[9]

References

- 1. new.zodml.org [new.zodml.org]

- 2. Arthritis News : Etanercept Shown to be Safe and Efficacious for the Treatment of Psoriatic Arthritis [hopkinsarthritis.org]

- 3. benchchem.com [benchchem.com]

- 4. Clinical outcome of Crohn's disease treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ard.bmj.com [ard.bmj.com]

- 6. hcplive.com [hcplive.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermatologytimes.com [dermatologytimes.com]

- 10. Adalimumab Efficacy in Patients with Psoriasis Who Received or Did Not Respond to Prior Systemic Therapy: A Pooled Post Hoc Analysis of Results from Three Double-Blind, Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etanercept treatment of psoriatic arthritis: safety, efficacy, and effect on disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of repeated infliximab infusions for Crohn's disease: 1-year clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Certolizumab Pegol Over Ninety-Six Weeks in Patients With Axial Spondyloarthritis: Results from a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Certolizumab pegol shows promise for nr-axSpA treatment | MDedge [mdedge.com]

- 15. Randomised clinical trial: a placebo‐controlled study of intravenous golimumab induction therapy for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Golimumab for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effectiveness and Safety of Golimumab in Patients with Ulcerative Colitis: A Multicenter, Prospective, Postmarketing Surveillance Study [gutnliver.org]

- 18. The off-label treatment of severe hidradenitis suppurativa with TNF-α inhibitors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reviewofoptometry.com [reviewofoptometry.com]

- 20. Update on non-infectious uveitis treatment: anti-TNF-alpha and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of TNF-alpha Blockade: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic proinflammatory cytokine central to the pathogenesis of numerous immune-mediated inflammatory diseases.[1][2][3] It is produced by various immune cells, including macrophages and T-lymphocytes, and its binding to TNF receptors (TNFR1 and TNFR2) triggers signaling cascades that regulate inflammation, cell survival, and apoptosis.[2][4][5] The development of TNF-α inhibitors—such as the monoclonal antibodies infliximab, adalimumab, and golimumab, and the soluble receptor fusion protein etanercept—has revolutionized the treatment of conditions like rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[6][7]

While highly effective, these agents are not without significant side effects, which can be broadly categorized as "off-target." These effects may arise from the intended blockade of TNF-α leading to unforeseen immunological consequences (on-target, off-pathway) or from unintended interactions with other biological molecules (direct off-target). This guide provides an in-depth technical overview of these off-target effects, their underlying molecular mechanisms, and the experimental protocols used to investigate them.

Clinical Manifestations of Off-Target Effects

The blockade of TNF-α can lead to a wide spectrum of adverse events, ranging from common injection site reactions to severe, life-threatening conditions. These unintended consequences highlight the complex and vital role of TNF-α in maintaining immunological homeostasis.

Key Off-Target Effects

-

Paradoxical Reactions: This phenomenon involves the new onset or exacerbation of an inflammatory condition that TNF-α inhibitors are typically used to treat.[8][9] The most frequently reported paradoxical effects are psoriasiform skin reactions, but uveitis and granulomatous diseases like sarcoidosis and Crohn's disease have also been observed.[8][10]

-

Increased Risk of Infection: TNF-α is critical for host defense, particularly against intracellular pathogens.[2][11] Its inhibition impairs the formation and maintenance of granulomas, which are essential for containing infections like Mycobacterium tuberculosis.[2][12] Consequently, anti-TNF-α therapy is associated with an increased risk of serious infections, including the reactivation of latent tuberculosis, as well as opportunistic fungal and viral infections.[6][13][14]

-

Malignancy: There is an association between TNF-α blockade and an increased risk of certain cancers, particularly lymphomas and non-melanoma skin cancers.[6][13][15]

-

Autoimmunity: The development of autoantibodies and, in rare cases, a drug-induced lupus-like syndrome has been reported in patients undergoing anti-TNF-α therapy.[6][12]

-

Demyelinating Disorders: Case reports have suggested a potential link between TNF-α inhibitors and the onset or worsening of demyelinating diseases such as multiple sclerosis.[1][6][13]

-

Congestive Heart Failure: TNF-α inhibitors are known to worsen pre-existing congestive heart failure.[13][15]

Quantitative Data on Adverse Events

The incidence and risk associated with major off-target effects of TNF-α blockade have been quantified in numerous clinical trials and meta-analyses.

| Adverse Event Category | Specific Manifestation | Quantitative Data | Drug(s) Implicated | Source(s) |

| Paradoxical Reactions | Psoriasis (New Onset) | Incidence: 2% to 5% in observational studies. | Infliximab, Adalimumab, Etanercept | [6][9] |

| Psoriasis (in RA patients) | 25 cases per 9,826 patients on anti-TNF vs. 0 per 2,880 on DMARDs. | General Anti-TNF | [9] | |

| Infections | Serious Infections | 2-fold increased risk compared to placebo in RA patients. | General Anti-TNF | [1] |

| Serious Infections | Odds Ratio (OR): 1.72 (95% CI: 1.56-1.90). | General Anti-TNF | [16] | |

| Tuberculosis (Reactivation) | Increased risk, particularly with monoclonal antibodies. | Infliximab, Adalimumab | [6][12] | |

| Malignancy | General Malignancy | OR: 1.36 (95% CI: 1.20-1.53). | General Anti-TNF | [16] |

| General Malignancy | Pooled OR: 3.3 (95% CI: 1.2-9.1). | Infliximab, Adalimumab | [1] | |

| Immunogenicity | Anti-Drug Antibodies (ADAb) | Detected in 24% of patients. | Infliximab | [17] |

| Infusion Reactions (ADAb+) | Hazard Ratio (HR): 29 (95% CI: 11-78). | Infliximab | [17] | |

| Failure to Achieve Remission (ADAb+) | OR: 2.4 (95% CI: 1.3-4.2). | Infliximab | [17] |

Molecular Mechanisms of Off-Target Effects

The mechanisms underlying the adverse effects of TNF-α blockade are complex and can be divided into those resulting from the intended biological effect (on-target, off-pathway) and those from unintended molecular interactions (direct off-target).

On-Target, Off-Pathway Mechanisms

These effects stem from the consequences of neutralizing TNF-α within the intricate cytokine network.

The leading hypothesis for paradoxical psoriasis suggests that blocking TNF-α disrupts the cytokine balance, leading to an overproduction of type I interferons (IFN-α) by plasmacytoid dendritic cells.[7][18] This IFN-α surge can then induce the expression of chemokines that recruit T-cells to the skin, promoting psoriasiform inflammation, a process potentially involving IL-17.[8][10]

TNF-α is indispensable for the host's defense against many pathogens, especially intracellular bacteria like M. tuberculosis. It orchestrates the recruitment of immune cells to form a granuloma, a cellular structure that physically contains the infection. TNF-α blockade disrupts this process, preventing the formation and maintenance of granulomas, which can lead to the reactivation of latent infections.[2][11][12][19]

Direct Off-Target Binding

Evidence suggests that some adverse effects may result from TNF-α inhibitors binding to proteins other than TNF-α. An in vitro study using protein biochips demonstrated that adalimumab and etanercept can recognize and bind to a number of human proteins involved in ribosome biogenesis, albeit with lower affinity than their primary target.[20][21] This suggests a potential mechanism for toxicity that is independent of TNF-α neutralization.

| Drug | Off-Target Proteins Identified (Function) | Relative Binding Affinity (% of TNF-α) | Source(s) |

| Etanercept | 10 proteins, including 6 related to ribosomal proteins (e.g., RPL7, RPL13, RPS3A) | 20-33% | [20][21] |

| Adalimumab | 10 proteins, including the same 6 ribosomal proteins as Etanercept, plus 4 others involved in ribosomal protein synthesis | 12-18% | [20][21] |

Experimental Protocols for Assessing Off-Target Effects

Investigating the off-target effects of TNF-α blockade requires a combination of in vitro and in vivo methodologies.

Protocol 1: Off-Target Protein Binding via Protein Microarray

This protocol is designed to identify unintended protein interactions of a biologic drug.

Objective: To screen a TNF-α inhibitor against a large panel of human proteins to identify potential off-target binding.

Methodology:

-

Microarray Preparation: A protein microarray (e.g., UNIchip AV-400) containing several hundred purified human proteins spotted in a defined pattern is used.[20] A dilution series of the target antigen (TNF-α) is included as a positive control.

-

Blocking: The microarray slide is incubated with a blocking buffer (e.g., 3% milk powder in PBS-T) for 1 hour at room temperature to prevent non-specific binding.

-

Incubation: The slide is then incubated with the TNF-α inhibitor (e.g., adalimumab, etanercept) at a clinically relevant concentration for 1-2 hours.

-

Washing: The slide is washed multiple times with a wash buffer (e.g., PBS-T) to remove unbound inhibitor.

-

Detection: A fluorescently-labeled secondary antibody that recognizes the Fc portion of the inhibitor (e.g., Cy5-labeled anti-human IgG) is added and incubated for 1 hour.

-

Scanning & Analysis: After final washes, the slide is dried and scanned using a microarray scanner. The fluorescence intensity of each spot is quantified. Signal intensities from potential off-target proteins are compared to the signal from the positive control (TNF-α) to estimate relative binding affinity.[20][21]

Protocol 2: Cell-Based Assay for Cytokine Profile Modulation

This protocol assesses how a TNF-α inhibitor alters the cytokine landscape in immune cells.

Objective: To measure the effect of TNF-α blockade on the production of key cytokines (e.g., IFN-α, IL-17, IL-6) from stimulated immune cells.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Alternatively, a monocytic cell line like THP-1 can be used.[22] Cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with a dilution series of the TNF-α inhibitor or an isotype control for 1-2 hours.

-

Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist (e.g., LPS for monocytes, R848 for pDCs) to induce a broad inflammatory response. A non-stimulated control is included.

-

Incubation: Cells are incubated for 18-24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.

-

Cytokine Quantification: The concentration of multiple cytokines in the supernatant is measured simultaneously using a multiplex immunoassay (e.g., Luminex) or individually using ELISA.[22][23]

-

Data Analysis: Cytokine levels from inhibitor-treated cells are compared to those from isotype control-treated cells to determine the modulatory effect of the drug.

Protocol 3: Murine Model of Latent Tuberculosis Reactivation

This in vivo protocol evaluates the impact of TNF-α blockade on the control of a latent infection.

Objective: To determine if a TNF-α inhibitor leads to the reactivation of latent Mycobacterium tuberculosis (M.tb) infection in a mouse model.

Methodology:

-

Infection: C57BL/6 mice are infected with a low dose of aerosolized M.tb. The infection is allowed to establish for 4-6 weeks, at which point it enters a chronic, latent state controlled by the host immune system.

-

Treatment Initiation: Mice with established latent infection are treated with the TNF-α inhibitor or a control antibody (e.g., isotype control IgG) via intraperitoneal injection, typically once or twice a week.[24]

-

Monitoring: Mice are monitored for signs of clinical disease, such as weight loss and respiratory distress.

-

Endpoint Analysis: At predefined time points (e.g., 4-8 weeks post-treatment), mice are euthanized. Lungs and spleens are harvested.

-

Bacterial Load Quantification: Organs are homogenized, and serial dilutions are plated on 7H11 agar (B569324) to determine the bacterial burden (colony-forming units, CFU). A significant increase in CFU in the inhibitor-treated group compared to the control group indicates reactivation.

-

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and the integrity of granulomatous structures.

Conclusion and Future Directions

The therapeutic success of TNF-α blockade is tempered by a range of off-target effects that underscore the cytokine's integral role in the immune system. These effects can be driven by predictable disruptions to the cytokine network, leading to paradoxical inflammation and impaired immunity, as well as by direct, unintended binding to other proteins.

For drug development professionals, a thorough understanding of these mechanisms is critical. Future research should focus on:

-

Improving Preclinical Safety Assessment: Utilizing proteomic screening and advanced cell-based assays early in the development pipeline to identify potential off-target liabilities.

-

Developing Safer Biologics: Engineering next-generation inhibitors with greater specificity or designing molecules that selectively target pathogenic TNF-α signaling pathways while preserving its homeostatic functions.

-

Patient Stratification: Identifying biomarkers that can predict which patients are most at risk for specific adverse events, allowing for more personalized treatment strategies.

By continuing to explore the complex biology of TNF-α and the unintended consequences of its inhibition, the scientific community can work towards developing safer and more effective therapies for immune-mediated diseases.

References

- 1. Tumor necrosis factor-α antagonists: Side effects and their management - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Clinical use of anti-TNF therapy and increased risk of infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. cusabio.com [cusabio.com]

- 6. TNF inhibitor - Wikipedia [en.wikipedia.org]

- 7. rmdopen.bmj.com [rmdopen.bmj.com]

- 8. Paradoxical effects of anti-TNF-α agents in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paradoxical reactions induced by tumor necrosis factor-alpha antagonists: A literature review based on 46 cases - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. Paradoxical effects of anti-TNF-α agents in inflammatory diseases | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Susceptibility to Intracellular Infections: Contributions of TNF to Immune Defense [frontiersin.org]

- 12. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rheumatology.org [rheumatology.org]

- 14. Tumor necrosis factor blockade and the risk of viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Risk of Adverse Events After Anti-TNF Treatment for Inflammatory Rheumatological Disease. A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ard.bmj.com [ard.bmj.com]

- 18. Paradoxical Side Effect Related With Anti-Tumor Necrosis Factor Alpha Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TNF-α is a critical negative regulator of type 1 immune activation during intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Off-target activity of TNF-alpha inhibitors characterized by protein biochips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 24. Antidepressant effects of TNF-α blockade in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to TNF-alpha Inhibitor Effects on Downstream Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors modulate the production of downstream cytokines. By neutralizing TNF-alpha, a pivotal pro-inflammatory cytokine, these therapeutic agents trigger a cascade of events that profoundly impact the inflammatory milieu. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: Interrupting the Inflammatory Cascade

TNF-alpha exerts its pleiotropic effects by binding to its receptors, primarily TNFR1 and TNFR2. This interaction initiates a series of intracellular signaling events, most notably the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are instrumental in the transcriptional activation of a host of pro-inflammatory genes, including those encoding for other cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3]

TNF-alpha inhibitors, which include monoclonal antibodies like infliximab (B1170848), adalimumab, golimumab, and certolizumab pegol, as well as a soluble receptor fusion protein like etanercept, function by directly binding to and neutralizing TNF-alpha.[4] This sequestration prevents TNF-alpha from engaging with its receptors, thereby disrupting the downstream signaling cascade and leading to a significant reduction in the production of a wide array of inflammatory mediators.[2][5]

Quantitative Impact on Downstream Cytokine Production

The administration of TNF-alpha inhibitors leads to measurable changes in the levels of various downstream cytokines. The following tables summarize the quantitative effects of different TNF-alpha inhibitors on the production of key pro-inflammatory and immunomodulatory cytokines.

Table 1: Effect of TNF-alpha Inhibitors on Interleukin-1beta (IL-1β) Production

| TNF-alpha Inhibitor | Study Population | Method | Key Finding | Citation |

| Etanercept | Rheumatoid Arthritis Patients | ELISPOT | Reduced the number of IL-1β-secreting peripheral blood mononuclear cells (PBMCs) to levels comparable to healthy controls after 9 months of treatment. | [6] |

| Adalimumab | Hidradenitis Suppurativa Patients | Not Specified | Significant decrease in circulating IL-1β levels at week 36 of treatment. | [7] |

| Golimumab | Rheumatoid Arthritis Patients (ex vivo) | ELISA | Significantly decreased Candida albicans-induced IL-1β production in PBMCs. | [1][8] |

| Adalimumab | Rheumatoid Arthritis Patients (ex vivo) | ELISA | Significantly decreased Candida albicans-induced IL-1β production in PBMCs. | [1][8] |

| Etanercept | Psoriasis Patients | RT-PCR | Both responders and non-responders showed rapid down-regulation of IL-1β gene expression in skin lesions. | [9] |

Table 2: Effect of TNF-alpha Inhibitors on Interleukin-6 (IL-6) Production

| This compound | Study Population | Method | Key Finding | Citation |

| Adalimumab | Severe Plaque Psoriasis Patients | Not Specified | IL-6 levels decreased from a mean of 11.91 ± 6.38 pg/mL to 1.61 ± 1.07 pg/mL after 6 months of treatment. | [10] |

| Adalimumab | Rheumatoid Arthritis Patients | Not Specified | Showed the largest decrease in plasma IL-6 levels (31.83 ng/L) compared to infliximab and etanercept. | [5] |

| Infliximab | Rheumatoid Arthritis Patients | Not Specified | Reduced plasma IL-6 levels by 31.8 ng/L. | [5] |

| Etanercept | Rheumatoid Arthritis Patients | Not Specified | Reduced plasma IL-6 levels by 31.77 ng/L. | [5] |

| Golimumab | Rheumatoid Arthritis, Psoriatic Arthritis, and Ankylosing Spondylitis Patients | Not Specified | Demonstrated significant reductions in serum IL-6 levels from baseline. | [4] |

| Adalimumab | Hidradenitis Suppurativa Patients | Not Specified | Significant decrease in circulating IL-6 levels at week 36, which correlated with clinical improvement. | [7] |

| Golimumab | Rheumatoid Arthritis Patients (ex vivo) | ELISA | Significantly decreased Candida albicans- and Pam3Cys-induced IL-6 production in PBMCs. | [1][8] |

| Adalimumab | Rheumatoid Arthritis Patients (ex vivo) | ELISA | Significantly decreased Candida albicans- and Pam3Cys-induced IL-6 production in PBMCs. | [1][8] |

Table 3: Effect of TNF-alpha Inhibitors on Interleukin-8 (IL-8) Production

| This compound | Study Population | Method | Key Finding | Citation |

| Adalimumab | Hidradenitis Suppurativa Patients | Not Specified | Significant decrease in circulating IL-8 levels at week 36, which correlated with clinical improvement. | [7] |

| Etanercept | Psoriasis Patients | RT-PCR | Both responders and non-responders showed rapid down-regulation of IL-8 gene expression in skin lesions. | [9] |

| Golimumab | Psoriatic Arthritis Patients | Not Specified | Demonstrated significant reductions in serum IL-8 levels from baseline. | [4] |

| Adalimumab | Psoriasis Patients | RT-PCR | Down-modulated IL-8 gene expression in skin and peripheral blood mononuclear cells after 16 weeks of therapy. | [11] |

Table 4: Effect of TNF-alpha Inhibitors on Interleukin-10 (IL-10) Production

| This compound | Study Population | Method | Key Finding | Citation |

| Etanercept | Rheumatoid Arthritis Patients | ELISPOT | The number of IL-10-secreting PBMCs did not change significantly over 9 months of treatment. | [6] |

| Adalimumab | Severe Plaque Psoriasis Patients | Not Specified | IL-10 levels decreased from a mean of 5.28 ± 2.10 pg/mL to 1.86 ± 0.92 pg/mL after 6 months of treatment. | [10] |

| Adalimumab | Plaque Psoriasis Patients | ELISA | IL-10 concentration decreased significantly after 12 weeks of treatment. | [12] |

| Adalimumab | Hidradenitis Suppurativa Patients | Not Specified | Significant decrease in circulating IL-10 levels at week 36 of treatment. | [7] |

| Adalimumab & Etanercept | Rheumatoid Arthritis Patients | Immunoassay | No statistically significant difference between mean IL-10 levels at baseline and at 3-month follow-up. | [13] |

Table 5: Effect of TNF-alpha Inhibitors on Interferon-gamma (IFN-γ) Production

| This compound | Study Population | Method | Key Finding | Citation |

| Etanercept | Rheumatoid Arthritis Patients | ELISPOT | Reduced the number of IFN-γ-secreting PBMCs to below the levels of healthy controls after 9 months of treatment. | [6] |

| Adalimumab | Severe Plaque Psoriasis Patients | Not Specified | IFN-γ levels decreased from a mean of 15.00 ± 7.51 pg/mL to 2.04 ± 0.88 pg/mL after 6 months of treatment. | [10] |

| Adalimumab | Rheumatoid Arthritis Patients | Not Specified | Did not significantly influence neopterin (B1670844) concentrations, an indicator of IFN-γ activity, despite clinical improvement. | [14] |

| Adalimumab | Psoriasis Patients (in vitro) | Not Specified | Significantly reduced IFN-γ levels in a dose-dependent manner in whole-blood cultures. | [15] |

Table 6: Effect of TNF-alpha Inhibitors on Interleukin-12 (IL-12) Production

| This compound | Study Population | Method | Key Finding | Citation |

| Adalimumab | Human Keratinocytes (in vitro) | Not Specified | Modulated mRNA expression of the IL-12/23 pathway. | [16] |

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key concepts.

Caption: TNF-alpha signaling pathway and the mechanism of its inhibition.

Caption: A typical experimental workflow for assessing cytokine production.

Caption: The logical cascade from TNF-alpha inhibition to clinical outcome.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for quantifying cytokine production. Specific details may vary between studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of a specific cytokine in a biological sample (e.g., serum, plasma, cell culture supernatant).

Methodology:

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.

-

Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding of proteins. The plate is incubated for 1-2 hours at room temperature.

-

Sample and Standard Incubation: After washing, standards of known cytokine concentrations and the biological samples are added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: Following another wash step, a biotinylated detection antibody, also specific for the target cytokine, is added to each well and incubated for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.

-

Reaction Stoppage and Reading: A stop solution (e.g., sulfuric acid) is added to terminate the reaction. The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of the cytokine in the samples is then determined by interpolating their optical density values on the standard curve.

ELISpot Assay for Quantifying Cytokine-Secreting Cells

Objective: To determine the frequency of cells secreting a specific cytokine within a cell population (e.g., PBMCs).

Methodology:

-

Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed and blocked as described in the ELISA protocol.

-

Cell Seeding: A known number of cells (e.g., 2 x 10^5 PBMCs) are added to each well.

-

Cell Stimulation: The cells are stimulated with an appropriate agent (e.g., phytohemagglutinin (PHA) or a specific antigen) to induce cytokine secretion. The plate is incubated in a humidified 37°C CO2 incubator for a specified period (e.g., 24-48 hours).

-

Cell Removal: The cells are washed away, leaving the secreted cytokine bound to the capture antibody on the plate membrane.

-

Detection Antibody Incubation: A biotinylated detection antibody is added and incubated for 1-2 hours at room temperature.

-

Enzyme Conjugate and Substrate Addition: Following washing, an enzyme-linked conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a precipitating substrate. This results in the formation of colored spots at the sites where individual cells secreted the cytokine.

-

Spot Counting: The plate is dried, and the number of spots in each well is counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

Data Analysis: The frequency of cytokine-secreting cells is expressed as the number of spot-forming cells (SFCs) per million input cells.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Cytokine Gene Expression

Objective: To quantify the messenger RNA (mRNA) levels of a specific cytokine, providing an indication of its gene expression.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target cytokine and a reference gene (e.g., GAPDH, beta-actin). The reaction is performed in a real-time PCR machine, which monitors the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the target and reference genes. The relative expression of the target gene is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares it to a control sample.

Conclusion

The inhibition of TNF-alpha by biologic agents sets in motion a well-defined series of events that culminate in a broad suppression of the pro-inflammatory cytokine network. This technical guide has provided a detailed overview of these effects, supported by quantitative data from various studies. The provided experimental protocols and visual diagrams offer a deeper understanding of the methodologies used to investigate these phenomena and the underlying biological pathways. This comprehensive knowledge is crucial for researchers and drug development professionals working to refine existing therapies and develop novel treatments for inflammatory diseases.

References

- 1. Ex vivo inhibited cytokine profiling may explain inferior treatment response to golimumab after adalimumab failure in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Golimumab (anti-TNF monoclonal antibody): where we stand today - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Golimumab: A Novel Anti-Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Long-term treatment with etanercept significantly reduces the number of proinflammatory cytokine-secreting peripheral blood mononuclear cells in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of adalimumab on T-helper-17 lymphocyte- and neutrophil-related inflammatory serum markers in patients with moderate-to-severe hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. Effective treatment of psoriasis with etanercept is linked to suppression of IL-17 signaling, not “immediate-response” TNF genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of TNF - α, IFN - γ, and IL-6 in Guiding Treatment and Predicting Prognosis in the Treatment of Severe Plaque Psoriasis with Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of adalimumab therapy in adult subjects with moderate-to-severe psoriasis on Th17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adalimumab and methotrexate affect the concentrations of regulatory cytokines (interleukin-10, transforming growth factor-β1, and interleukin-35) in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can serum interleukin-17 and interleukin-10 levels predict response to biologic treatments in patients with rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of adalimumab therapy on disease activity and interferon-γ-mediated biochemical pathways in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Influence of adalimumab on interleukin 12/23 signalling pathways in human keratinocytes treated with lipopolysaccharide A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Assessing TNF-alpha Inhibitor Efficacy in Cell Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2][3] Consequently, inhibiting its activity has become a cornerstone of therapeutic intervention for these conditions. This document provides a comprehensive protocol for assessing the in vitro efficacy of potential TNF-alpha inhibitors. The described assays are designed to quantify the inhibition of TNF-alpha production and to evaluate the impact of inhibitors on downstream signaling pathways and cell viability.

Key Concepts & Signaling Pathways

TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[2][4] The signaling cascade initiated by TNF-alpha binding to TNFR1 is particularly well-characterized and plays a major role in inflammation and apoptosis.[4][5] Upon TNF-alpha binding, TNFR1 recruits a series of adaptor proteins, including TRADD, TRAF2, and RIP1, which in turn activate downstream signaling cascades.[4][5] Key pathways activated include the NF-κB and MAPK pathways, leading to the transcription of various pro-inflammatory genes.[3][4][6]

TNF-alpha Signaling Pathway Diagram

References

- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 2. cusabio.com [cusabio.com]

- 3. bosterbio.com [bosterbio.com]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy Testing of TNF-alpha Inhibitors

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD).[1][2][3] It is primarily produced by activated macrophages and lymphocytes.[4] TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, which triggers intracellular signaling cascades leading to the activation of transcription factors like NF-κB and AP-1.[1][4] This results in the production of other inflammatory mediators, cell proliferation, and in some cases, apoptosis.[5][6] Given its central role in inflammation, TNF-α has become a major therapeutic target.[2][3]

These application notes provide detailed protocols for commonly used preclinical animal models to assess the in vivo efficacy of novel TNF-α inhibitors. The protocols for Collagen-Induced Arthritis (CIA), Imiquimod-Induced Psoriasis, and Dextran Sulfate Sodium (DSS)-Induced Colitis are outlined, offering a robust framework for researchers in immunology and drug development.

TNF-α Signaling Pathway

TNF-α signaling is initiated when the trimeric TNF-α ligand binds to its cell surface receptors, primarily TNFR1.[1][7] This binding causes receptor trimerization and the recruitment of the adaptor protein TRADD (TNFR1-Associated Death Domain).[4][7] TRADD then serves as a scaffold to recruit other signaling molecules, including TRAF2 and RIP1, forming Complex I.[7] This complex activates downstream pathways, including the NF-κB and MAPK/JNK pathways, which culminate in the expression of genes involved in inflammation, cell survival, and immune response.[5][6][7]

Caption: Simplified TNF-α signaling pathway via the TNFR1 receptor.

General Experimental Workflow for In Vivo Studies

A typical workflow for testing a TNF-α inhibitor involves several key stages, from animal preparation to terminal analysis. This ensures reproducibility and generates reliable data for efficacy assessment.

Caption: A generalized workflow for in vivo testing of therapeutic agents.

Detailed Application Notes and Protocols

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The murine Collagen-Induced Arthritis (CIA) model is the most widely studied animal model for rheumatoid arthritis as it shares pathological and immunological characteristics with the human disease.[8] It is particularly suitable for testing anti-TNF-α therapies, as TNF-α is a key mediator in its pathogenesis.[9]

Experimental Protocol

-

Animals: DBA/1 mice, typically males aged 8-10 weeks, are highly susceptible and commonly used.[10]

-

Acclimatization: House animals in specific pathogen-free (SPF) conditions for at least one week prior to the experiment.[10][11]

-

Disease Induction:

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (CII) with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[12]

-

-

Treatment Regimen:

-

Prophylactic: Begin dosing on Day 0 or Day 18, before the onset of clinical signs.[12]

-

Therapeutic: Begin dosing after mice develop a clinical score of at least 1 in one paw (typically between days 26-35).[9][12]

-

Administer the TNF-α inhibitor, vehicle control, and/or positive control (e.g., etanercept, anti-TNFα mAb) via the desired route (e.g., intraperitoneal, subcutaneous, oral) according to the study design.[8][13]

-

-

Monitoring and Assessment:

Outcome Measures

-

Clinical Arthritis Score: Sum of scores from all four paws.

-

Paw Swelling: Change in paw thickness from baseline.

-

Biomarkers: Measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., IL-6, IL-1β).

Data Presentation: CIA Scoring and Endpoints

| Parameter | Scoring / Measurement | Typical Endpoint Analysis |

| Clinical Score (per paw) | 0 = Normal 1 = Mild swelling/erythema in one joint/digit 2 = Moderate swelling/erythema in >1 joint 3 = Severe swelling/erythema of the entire paw 4 = Maximum inflammation with joint deformity[8] | Mean clinical score over time, Area Under the Curve (AUC) analysis.[15] |

| Paw Thickness | Measurement with a digital caliper (in mm). | Change in thickness from baseline (Day 0). |

| Histological Score | Scored 0-5 for inflammation, pannus, cartilage damage, and bone resorption.[12] | Comparison of mean scores between treatment groups. |

| Body Weight | Daily or bi-weekly measurement (in grams). | Percentage change from baseline. |

Psoriasis: Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Dermatitis

The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, induces a skin inflammation in mice that closely mimics human plaque psoriasis.[16][17] The model is characterized by epidermal hyperplasia (acanthosis), immune cell infiltration, and reliance on the IL-23/IL-17 axis, which is also influenced by TNF-α.[17][18]

Experimental Protocol

-

Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.

-

Acclimatization: House animals for at least one week before the study begins.

-

Disease Induction:

-

Gently shave a small area on the dorsal skin of the mice.

-

Topically apply a daily dose (e.g., 62.5 mg) of 5% IMQ cream (Aldara) to the shaved back and/or right ear for 5-7 consecutive days.[19]

-

-

Treatment Regimen:

-

Administer the TNF-α inhibitor (systemically or topically) either prophylactically (starting on Day 0) or therapeutically (starting after inflammation is established, e.g., Day 2 or 3).[20]

-

Include vehicle and positive control groups as required.

-

-

Monitoring and Assessment:

-

Score the clinical signs of skin inflammation daily using a system analogous to the Psoriasis Area and Severity Index (PASI).[19]

-

Measure ear thickness daily with a caliper if the ear is used as the application site.

-

Monitor body weight daily.

-

Outcome Measures

-

Modified PASI Score: Assess erythema (redness), scaling, and induration (thickness) of the treated skin.

-

Ear/Skin Thickness: Quantitative measure of inflammation.

-

Histopathology: Collect skin samples at termination for H&E staining to measure epidermal thickness (acanthosis) and assess immune cell infiltration.

-

Gene Expression: Analyze skin tissue via qPCR for inflammatory markers like Il17a, Il23, S100a8/a9, and Tnf.[16][19]

Data Presentation: Psoriasis Scoring and Endpoints

| Parameter | Scoring / Measurement | Typical Endpoint Analysis |

| Erythema (Redness) | 0 = None 1 = Slight 2 = Moderate 3 = Marked 4 = Severe | Sum of daily scores to generate a cumulative score. |

| Scaling | 0 = None 1 = Slight 2 = Moderate 3 = Marked 4 = Severe | Comparison of mean daily scores between groups. |

| Induration (Thickness) | 0 = None 1 = Slight 2 = Moderate 3 = Marked 4 = Severe | The sum of the three parameters constitutes the daily PASI score. |

| Epidermal Thickness | Measured from histological sections (in µm). | Mean epidermal thickness compared across groups. |

Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis

DSS-induced colitis is a widely used model for IBD, particularly ulcerative colitis.[21][22] Administering DSS in drinking water damages the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools.[23] The model is relevant for testing TNF-α inhibitors as TNF-α is highly upregulated during DSS-induced inflammation.[21]

Experimental Protocol

-

Animals: C57BL/6 mice are commonly used. Susceptibility can vary between strains.[22]

-

Acclimatization: Standard one-week acclimatization period.

-

Disease Induction (Acute Model):

-

Treatment Regimen:

-

Administer the TNF-α inhibitor, vehicle, and/or positive control daily, starting concurrently with DSS administration (prophylactic) or after 2-3 days of DSS exposure (therapeutic).[27]

-

-

Monitoring and Assessment:

Outcome Measures

-

Disease Activity Index (DAI): A composite score reflecting the overall clinical severity.

-